molecular formula C27H48N2O B15164292 N-(2-Aminoethyl)pentacosa-10,12-diynamide CAS No. 144314-93-2

N-(2-Aminoethyl)pentacosa-10,12-diynamide

Katalognummer: B15164292
CAS-Nummer: 144314-93-2
Molekulargewicht: 416.7 g/mol
InChI-Schlüssel: SGXHEWRHTGFOAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)pentacosa-10,12-diynamide is a compound known for its unique chemical structure and properties. It is a derivative of pentacosa-10,12-diynoic acid, where the carboxylic acid group is replaced by an amide group linked to a 2-aminoethyl chain. This compound is of significant interest in various scientific fields due to its ability to form polydiacetylene structures, which exhibit interesting chromatic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)pentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with ethylenediamine. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The process involves dissolving pentacosa-10,12-diynoic acid in dichloromethane and adding ethylenediamine dropwise. The reaction mixture is stirred overnight at room temperature to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification steps such as recrystallization or chromatography.

Wirkmechanismus

The mechanism by which N-(2-Aminoethyl)pentacosa-10,12-diynamide exerts its effects is primarily through its ability to form polydiacetylene structures. These structures undergo conformational changes in response to external stimuli, leading to observable color changes. The amino group plays a crucial role in stabilizing these structures and facilitating interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

N-(2-Aminoethyl)pentacosa-10,12-diynamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to form stable polydiacetylene structures with chromatic properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

144314-93-2

Molekularformel

C27H48N2O

Molekulargewicht

416.7 g/mol

IUPAC-Name

N-(2-aminoethyl)pentacosa-10,12-diynamide

InChI

InChI=1S/C27H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(30)29-26-25-28/h2-12,17-26,28H2,1H3,(H,29,30)

InChI-Schlüssel

SGXHEWRHTGFOAY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.